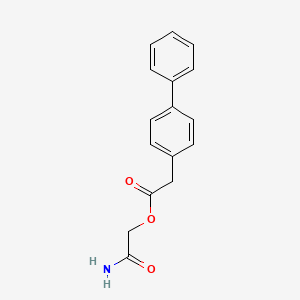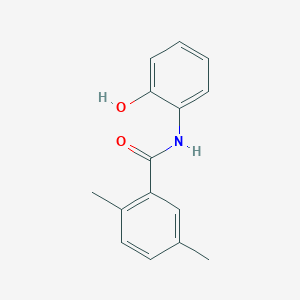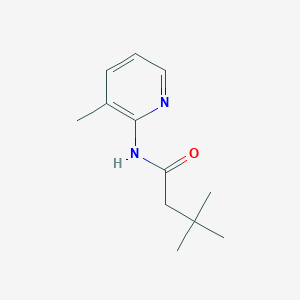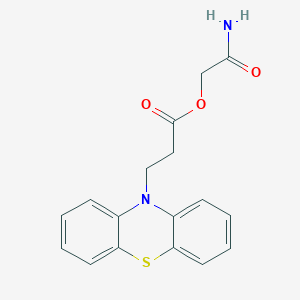![molecular formula C26H21NO4 B7467560 [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate, also known as ONC1, is a potent anticancer agent that has gained significant attention in the scientific community. ONC1 belongs to the class of small molecule inhibitors that target the mitochondrial F1Fo-ATP synthase.
Mécanisme D'action
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate targets the mitochondrial F1Fo-ATP synthase, which is responsible for the production of ATP in the mitochondria. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate binds to the OSCP subunit of the F1Fo-ATP synthase, which leads to the inhibition of ATP synthesis. This inhibition disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately leading to apoptosis.
Biochemical and Physiological Effects:
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and decrease cancer cell migration and invasion. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has also been found to increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and ultimately cell death.
Avantages Et Limitations Des Expériences En Laboratoire
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has several advantages for lab experiments. It has been found to be effective against a wide range of cancer types, making it a versatile tool for cancer research. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate does have some limitations for lab experiments. Its low solubility in water can make it difficult to work with, and its potency can make it challenging to determine the optimal concentration for experiments.
Orientations Futures
There are several future directions for [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate research. One potential direction is to investigate the combination of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate with other anticancer agents to enhance its efficacy. Another direction is to study the effect of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate on cancer stem cells, which are known to be resistant to traditional chemotherapy. Additionally, the development of more soluble derivatives of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate could improve its usefulness in lab experiments and potential clinical applications.
Méthodes De Synthèse
The synthesis of [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate involves the reaction of 2-bromoethyl naphthalene-1-carboxylate with 4-phenylmethoxyaniline followed by oxidation using potassium permanganate. The final product is obtained after purification using column chromatography. The yield of the synthesis is approximately 50%.
Applications De Recherche Scientifique
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has shown great potential as an anticancer agent in preclinical studies. It has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, prostate cancer, and leukemia. [2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate has been shown to induce apoptosis in cancer cells by inhibiting the mitochondrial F1Fo-ATP synthase. This inhibition leads to the disruption of the mitochondrial membrane potential, which triggers the release of cytochrome c and activates the caspase cascade, ultimately leading to cell death.
Propriétés
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c28-25(18-31-26(29)24-12-6-10-20-9-4-5-11-23(20)24)27-21-13-15-22(16-14-21)30-17-19-7-2-1-3-8-19/h1-16H,17-18H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOXBYPIGHEMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide](/img/structure/B7467517.png)
![[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)

![5-methyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7467532.png)


![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3-(2-chlorophenyl)sulfonylpropanoate](/img/structure/B7467544.png)
![5-bromo-2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B7467547.png)

![7,9-dichloro-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467555.png)